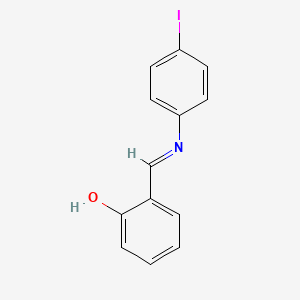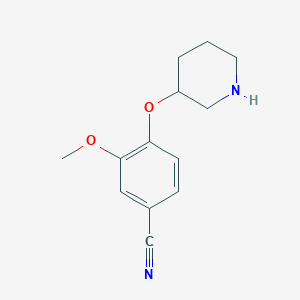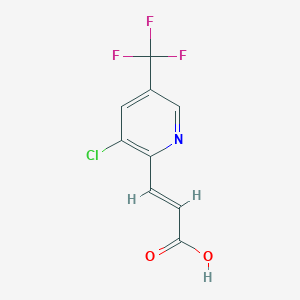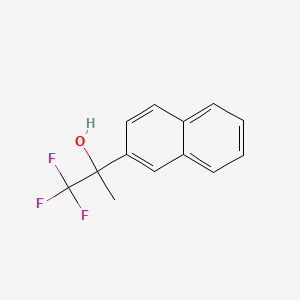
DL-Canavanine sulfate (H-DL-Hse(Guanidino)-OH.H2SO4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Canavanine sulfate is a naturally occurring L-amino acid that interferes with L-arginine-utilizing enzymes due to its structural similarity with this L-amino acid . It has a molecular formula of C5H14N4O7S, an average mass of 274.252 Da, and a mono-isotopic mass of 274.058319 Da .
Synthesis Analysis
L-Canavanine is typically incorporated into proteins by arginyl-tRNA synthetase, leading to rapid functional disruption of such “canavanyl proteins” . The bacterial cell wall is made of peptidoglycan (PG), a polymer that is essential for maintenance of cell shape and survival .Molecular Structure Analysis
DL-Canavanine sulfate has a molecular formula of C5H14N4O7S . It alters the peptidoglycan (PG) structure of Rhizobiales, impairing PG crosslinkage and cell division .Chemical Reactions Analysis
DL-Canavanine sulfate interferes with normal ammonia disposal . It also blocks NO synthesis and causes the synthesis of non-functional proteins in sensitive organisms .Physical And Chemical Properties Analysis
DL-Canavanine sulfate has a molecular weight of 176.17 g/mol . It has a molecular formula of C5H12N4O3 .Mecanismo De Acción
Target of Action
DL-Canavanine sulfate primarily targets the arginyl-tRNA synthetase . This enzyme is responsible for attaching the amino acid arginine to its corresponding tRNA during protein synthesis .
Mode of Action
DL-Canavanine sulfate is a structural analogue of arginine . Due to its structural similarity, it can be mistakenly incorporated into proteins in place of arginine by the arginyl-tRNA synthetase .
Biochemical Pathways
The incorporation of DL-Canavanine sulfate into proteins disrupts normal protein synthesis and can lead to the disruption of critical reactions of RNA and DNA metabolism . It also affects regulatory and catalytic reactions of arginine metabolism, arginine uptake, and the formation of structural components . In plants, it has been shown to disrupt polyamine metabolism and lead to the formation of reactive nitrogen species, including nitric oxide (NO) .
Result of Action
The incorporation of DL-Canavanine sulfate into proteins leads to the production of non-functional proteins . This can disrupt critical cellular processes and lead to toxic effects in both animal and plant systems . In humans and animals, its toxicity has been associated with autoimmunological diseases .
Action Environment
The action of DL-Canavanine sulfate can be influenced by various environmental factors. For instance, it is produced in many legumes and is accumulated mainly in seeds and their newly germinating sprouts . The concentration of DL-Canavanine sulfate in these plants can vary depending on environmental conditions, which can in turn influence its action, efficacy, and stability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DL-Canavanine sulfate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it is stable and can be stored for long periods of time. However, it is important to note that DL-Canavanine sulfate is toxic and can be harmful if ingested, so it should be handled with care.
Direcciones Futuras
The potential applications of DL-Canavanine sulfate are vast. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications. Additionally, further research is needed to investigate its effects on other physiological processes, such as its effects on the cardiovascular system. Additionally, further research is needed to explore its potential use in the treatment of various diseases, such as cancer, diabetes, and cardiovascular disease. Finally, further research is needed to explore its potential use as a food additive or supplement.
Métodos De Síntesis
DL-Canavanine sulfate can be synthesized in a two-step process. First, the amino acid l-arginine is converted to l-canavanine by hydrolysis with hydrochloric acid. This reaction is followed by the addition of sulfuric acid to form the sulfate salt of l-canavanine. The final product is DL-Canavanine sulfate.
Aplicaciones Científicas De Investigación
DL-Canavanine sulfate has been used in a variety of scientific research applications, including studies of its effects on cell growth, inflammation, and apoptosis. It has also been used to study its effects on oxidative stress, mitochondrial dysfunction, and cell death. Additionally, it has been used to study its effects on the immune system, as well as its ability to modulate the activity of certain enzymes.
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-4-(diaminomethylideneamino)oxybutanoic acid;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O3.H2O4S/c6-3(4(10)11)1-2-12-9-5(7)8;1-5(2,3)4/h3H,1-2,6H2,(H,10,11)(H4,7,8,9);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIPJKVMOKFIEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CON=C(N)N)C(C(=O)O)N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331701.png)







